molecular formula C20H21N3O5 B11425868 Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone

Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone

Cat. No.: B11425868
M. Wt: 383.4 g/mol
InChI Key: ZSNZLYZHSKBAMS-UHFFFAOYSA-N
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Description

Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Synthesis of the Oxazole Ring: The oxazole ring is often formed via the cyclization of α-haloketones with amides.

    Formation of the Piperazine Ring: Piperazine can be synthesized through the reaction of diethylenetriamine with ethylene oxide.

    Coupling Reactions: The final step involves coupling the furan, oxazole, and piperazine rings through various condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the oxazole ring, converting it to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone is investigated for its potential therapeutic effects. It may exhibit antibacterial, antifungal, or anticancer properties.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-yl(piperazin-1-yl)methanone hydrochloride
  • (4-Methoxyphenyl)(1-methylnaphtho[2,1-b]furan-2-yl)methanone

Uniqueness

Furan-2-yl(4-{[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]carbonyl}piperazin-1-yl)methanone is unique due to its combination of furan, oxazole, and piperazine rings. This structure provides a distinct set of chemical and biological properties that are not found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanone

InChI

InChI=1S/C20H21N3O5/c1-26-16-6-3-2-5-14(16)15-13-18(28-21-15)20(25)23-10-8-22(9-11-23)19(24)17-7-4-12-27-17/h2-7,12,18H,8-11,13H2,1H3

InChI Key

ZSNZLYZHSKBAMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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